N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. The structure features a 3-nitrobenzamide group at position 2 of the thiadiazole ring and a 4-fluorophenylaminoethylthio moiety at position 3. The fluorine atom on the phenyl ring improves metabolic stability by reducing oxidative degradation compared to chlorine or methyl substituents . The thioether linkage (-S-) increases lipophilicity, which may influence membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O4S2/c18-11-4-6-12(7-5-11)19-14(24)9-28-17-22-21-16(29-17)20-15(25)10-2-1-3-13(8-10)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBWRIMYUVUQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several functional groups that contribute to its biological properties, including a thiadiazole ring and a nitrobenzamide moiety.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that derivatives with structural similarities can effectively target various cancer cell lines, leading to reduced viability and increased apoptosis rates .
- Case Studies : In vitro tests demonstrated that compounds containing the thiadiazole moiety exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, certain derivatives showed IC50 values ranging from 70 to 170 µM against breast cancer cell lines (e.g., MDA-MB-231) .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| N-(5-nitrothiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazole | 7.4 | Myelogenous leukemia |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | 120 | Breast cancer |
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest that derivatives of thiadiazole are effective against both Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl groups has been associated with enhanced antibacterial activity .
- Antifungal Activity : Compounds similar to this compound have shown significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .
| Microorganism | MIC (µg/mL) | Compound |
|---|---|---|
| Candida albicans | 32–42 | Thiadiazole derivatives |
| Staphylococcus aureus | 30–50 | Thiadiazole derivatives |
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, the thiadiazole scaffold has been associated with various other biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Anticonvulsant : Research indicates potential efficacy in seizure models.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
Scientific Research Applications
Anticancer Properties
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has shown promising anticancer activity through several mechanisms:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : Studies have indicated that similar compounds can inhibit proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study Example : A comparative study on thiadiazole derivatives demonstrated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced potency against cancer cells.
Antimicrobial Activity
The thiadiazole ring present in this compound is associated with various antimicrobial properties:
- Antibacterial Effects : The compound has been effective against multiple bacterial strains by disrupting bacterial cell membranes.
- Antifungal Properties : Its structural features enhance the ability to inhibit fungal growth.
A comparative analysis with structurally similar compounds highlights the unique biological activities associated with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Research Findings and Insights
Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives are being investigated for enhanced biological activity and reduced toxicity profiles compared to existing treatments.
Comparison with Similar Compounds
Research Findings and Implications
The target compound’s structural features position it as a promising candidate for kinase inhibition and antitumor applications. Its 3-nitrobenzamide group may outperform chloro or methoxy analogs in target engagement, while the 4-fluorophenyl moiety enhances stability. Comparative studies with oxadiazole derivatives highlight the importance of sulfur in modulating electronic properties and binding kinetics . Further in vivo studies are warranted to validate its pharmacokinetic advantages over existing thiadiazole-based agents.
Q & A
Q. Methodological Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the 4-fluorophenyl group (δ 7.2–7.8 ppm, doublets) and nitrobenzamide (δ 8.1–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and thiadiazole carbons (~150–160 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 460.05) .
Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm purity (>95%) .
(Basic) What are the critical considerations in reaction condition optimization during synthesis?
- pH Control : Maintain neutrality (pH 6–8) during amide coupling to avoid hydrolysis .
- Moisture Sensitivity : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) for nitro group stability .
- Reaction Time : Monitor via TLC; acylation typically completes in 4–6 hours .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted 3-nitrobenzoyl chloride .
(Advanced) How can researchers resolve contradictory biological activity data across studies?
Q. Analytical Strategies :
Dose-Response Curves : Compare EC₅₀ values under standardized assays (e.g., ATP-based viability assays for cytotoxicity) .
Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or proteases) .
Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of variability .
Structural Analogues : Test derivatives (e.g., replacing nitro with methoxy groups) to isolate pharmacophore contributions .
Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations; normalize results using Z’-factor statistical validation .
(Advanced) How do electronic effects of substituents influence reactivity and bioactivity?
Q. Mechanistic Insights :
- Nitro Group (Electron-Withdrawing) :
- 4-Fluorophenyl Group :
- Fluorine’s electronegativity enhances metabolic stability by resisting oxidative cleavage .
- Modulates solubility (logP ~2.8) via hydrophobic interactions .
Experimental Validation :
- Hammett Plots : Correlate σ values of substituents (e.g., -NO₂, -F) with reaction rates in SNAr mechanisms .
- Docking Studies : Use AutoDock Vina to simulate binding affinities with/without electronic perturbations .
(Advanced) What computational methods predict interaction with biological targets?
Q. Methodology :
Molecular Dynamics (MD) Simulations :
- Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to assess stability .
Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Analyze charge transfer between the nitro group and catalytic lysine residues (e.g., in PFOR enzyme inhibition) .
Pharmacophore Modeling :
- Identify essential features (e.g., hydrogen bond acceptors from thiadiazole S atoms) using Schrödinger Phase .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values via linear regression (R² > 0.85) .
(Advanced) How does crystallographic data inform molecular packing and stability?
Q. Key Findings :
- Intermolecular Hydrogen Bonds : N-H···O and C-H···F interactions form centrosymmetric dimers, stabilizing the crystal lattice .
- Torsional Angles : The dihedral angle between thiadiazole and benzamide rings (15–25°) impacts planarity and solubility .
Techniques : - Single-Crystal X-ray Diffraction : Resolve bond lengths (C-S at 1.68 Å) and angles (C-N-C at 117°) .
- Hirshfeld Surface Analysis : Quantify contribution of H-bonding (40–50%) to overall crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
